Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide
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Overview
Description
Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a p-phenylene group, dimethylene bridges, and multiple methyl and trimethylcyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) typically involves multiple steps. The process begins with the preparation of the p-phenylene dimethylene precursor, followed by the introduction of the 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl groups. The final step involves the quaternization of the ammonium groups and the addition of bromide ions to form the dibromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. The final product is typically purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the ammonium groups or other functional groups within the molecule.
Substitution: The bromide ions can be substituted with other anions or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted ammonium salts.
Scientific Research Applications
Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ammonium groups can interact with negatively charged sites on biomolecules, while the hydrophobic cyclohexyl groups may influence its solubility and membrane interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride): Similar structure but with chloride ions instead of bromide.
Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, diiodide): Similar structure but with iodide ions instead of bromide.
Uniqueness
The uniqueness of Ammonium, (p-phenylene)dimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) lies in its specific combination of functional groups and ions, which confer distinct chemical properties and potential applications. The presence of bromide ions, in particular, may influence its reactivity and interactions compared to similar compounds with different halide ions.
Properties
CAS No. |
66827-15-4 |
---|---|
Molecular Formula |
C38H70Br2N2 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
[4-[[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]methyl]phenyl]methyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C38H70N2.2BrH/c1-29-15-13-25-37(5,6)35(29)23-17-31(3)39(9,10)27-33-19-21-34(22-20-33)28-40(11,12)32(4)18-24-36-30(2)16-14-26-38(36,7)8;;/h19-22,29-32,35-36H,13-18,23-28H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
MDJKEFNACOFQHB-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CC2=CC=C(C=C2)C[N+](C)(C)C(C)CCC3C(CCCC3(C)C)C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
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